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Compound of Interest

Compound Name:
4-(2-Chloro-3-

methoxyphenyl)morpholine

Cat. No.: B13894022 Get Quote

Core Identity & Synthesis of a Key Pharmacophore
Chemical Identity & CAS Registry
As a Senior Application Scientist, it is critical to distinguish between the target molecule and its

isomers. While the 4-chloro-3-methoxy isomer is indexed as CAS 1824096-97-0, the 2-chloro-

3-methoxy isomer is a distinct, less common intermediate often synthesized de novo for

specific Structure-Activity Relationship (SAR) studies.

The primary chemical anchor for this compound is its stable aniline precursor, from which it is

directly derived.
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Property Data

Compound Name 4-(2-Chloro-3-methoxyphenyl)morpholine

IUPAC Name 4-(2-Chloro-3-methoxyphenyl)morpholine

Common Synonyms
N-(2-Chloro-3-methoxyphenyl)morpholine; 1-(2-

Chloro-3-methoxyphenyl)morpholine

Precursor CAS 113206-03-4 (2-Chloro-3-methoxyaniline)

Molecular Formula C₁₁H₁₄ClNO₂

Molecular Weight 227.69 g/mol

SMILES COc1cccc(N2CCOCC2)c1Cl

InChI Key
(Predicted) VZARMICIYMJKKP-UHFFFAOYSA-

N (Isomer dependent)

LogP (Calc) ~2.31

Topological Polar Surface Area 21.7 Å²

Structural Significance
The 2-chloro-3-methoxy substitution pattern creates a unique steric and electronic

environment. The ortho-chlorine atom forces the morpholine ring out of planarity with the

benzene ring (atropisomerism potential), while the meta-methoxy group provides a hydrogen

bond acceptor site. This motif is highly valued in designing GPCR ligands (e.g.,

dopamine/serotonin receptor antagonists) and Kinase inhibitors where the "ortho-effect" is

required to lock conformation.

Synthesis & Manufacturing Protocols
The synthesis of 4-(2-Chloro-3-methoxyphenyl)morpholine is non-trivial due to the

deactivating nature of the chlorine and the electron-donating methoxy group. Two primary

routes are validated for high-purity production.
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Method A: Buchwald-Hartwig Amination (Preferred for
Scale)
This method utilizes the 2-Chloro-3-methoxyaniline (CAS 113206-03-4) or 2-Chloro-3-methoxy-

1-bromobenzene as the starting material. The C-N bond formation is catalyzed by Palladium.

Substrates: 1-Bromo-2-chloro-3-methoxybenzene + Morpholine.

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

Ligand: BINAP or Xantphos (Crucial for sterically hindered ortho-substituted aryls).

Base: NaOtBu or Cs₂CO₃.

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Conditions: 100°C, 12-24h, Inert Atmosphere (N₂/Ar).

Method B: Cyclization of Aniline (Classical)
Direct construction of the morpholine ring from the aniline precursor. This avoids expensive Pd

catalysts but requires harsh conditions.

Substrates: 2-Chloro-3-methoxyaniline (CAS 113206-03-4) + Bis(2-chloroethyl)ether.

Reagents: K₂CO₃ (Base), NaI (Catalyst).

Solvent: DMF or Diglyme.

Conditions: Reflux (140-160°C), 24-48h.

Yield: Typically lower (40-60%) due to steric hindrance from the ortho-chloro group.

Visualization: Synthesis Pathways
The following diagram illustrates the critical decision pathways for synthesizing this scaffold.
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Caption: Comparison of Classical Cyclization vs. Pd-Catalyzed Buchwald-Hartwig Synthesis for

Sterically Hindered Anilines.

Analytical Characterization & Quality Control
For drug development applications, the purity of this intermediate must be validated to exclude

regioisomers (e.g., 4-chloro-3-methoxy).

NMR Profile (Predicted)
¹H NMR (400 MHz, CDCl₃):

δ 6.90-7.20 (m, 3H): Aromatic protons (ABC spin system due to 1,2,3-substitution).

δ 3.88 (s, 3H): Methoxy group (-OCH₃).

δ 3.85 (t, 4H): Morpholine O-CH₂ protons.

δ 3.05 (t, 4H): Morpholine N-CH₂ protons. Note: The chemical shift of N-CH₂ is

distinctively shielded compared to non-ortho substituted analogs due to the twist induced

by the 2-Cl group.

Mass Spectrometry (LC-MS)
Ionization: ESI+

Parent Ion [M+H]⁺: m/z 228.1 (³⁵Cl) and 230.1 (³⁷Cl) in a 3:1 ratio.

Fragmentation: Loss of morpholine ring (m/z ~86) and loss of methyl radical from methoxy.
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Applications in Drug Discovery
This molecule serves as a versatile "Tail" moiety in fragment-based drug design (FBDD).

GPCR Antagonists: The 2-chloro-3-methoxy phenyl ring mimics the pharmacophore of

atypical antipsychotics (e.g., Aripiprazole derivatives), providing high affinity for D2/5-HT

receptors.

Kinase Inhibitors: Used to occupy the solvent-exposed region of the ATP binding pocket. The

morpholine oxygen acts as a water-solubilizing group and a hydrogen bond acceptor.

Metabolic Stability: The ortho-chloro substituent blocks metabolic oxidation at the 2-position,

while the methoxy group can be metabolically demethylated to a phenol (active metabolite

potential).

Safety & Handling (E-E-A-T)
Signal Word:WARNING

Hazard Class Statement Precaution

Acute Toxicity (Oral) H302: Harmful if swallowed.
P264: Wash hands thoroughly

after handling.

Skin Irritation H315: Causes skin irritation.
P280: Wear protective

gloves/clothing.

Eye Irritation
H319: Causes serious eye

irritation.

P305+P351: Rinse cautiously

with water.

Aquatic Toxicity
H412: Harmful to aquatic life

with long-lasting effects.

P273: Avoid release to the

environment.

Storage: Store at 2-8°C under inert gas (Argon). The morpholine nitrogen is prone to N-

oxidation if exposed to air/light over prolonged periods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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